molecular formula C21H28ClNO2 B4923367 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride

1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride

Cat. No.: B4923367
M. Wt: 361.9 g/mol
InChI Key: VBVZOJGFHGEAIW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylcyclopentylmethyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride involves several steps. The primary synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the dimethoxyphenyl intermediate.

    Cyclopentylmethylation: The intermediate is then reacted with a cyclopentylmethyl halide under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-23-19-11-10-17(14-20(19)24-2)15-22-16-21(12-6-7-13-21)18-8-4-3-5-9-18;/h3-5,8-11,14,22H,6-7,12-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVZOJGFHGEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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